2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride
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Overview
Description
2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H15ClO2S and a molecular weight of 222.73 g/mol. This compound features a bicyclo[2.2.1]heptane moiety, which is a bicyclic structure, attached to an ethane-1-sulfonyl chloride group. It is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride typically involves the reaction of bicyclo[2.2.1]heptane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the chlorosulfonation of bicyclo[2.2.1]heptane-2-yl ethane using thionyl chloride (SOCl2) in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would include stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Pyridine, triethylamine
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique bicyclic structure.
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonamide
- 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonate
- 2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonothioate
Uniqueness
2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride is unique due to its combination of a bicyclic structure and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2S/c10-13(11,12)4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYOENMDTZTPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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